molecular formula C15H23FN4O6 B15060196 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate

Cat. No.: B15060196
M. Wt: 374.36 g/mol
InChI Key: GNMIQQQKZXTFOL-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s chemical and biological properties .

Scientific Research Applications

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA synthesis. It targets the DNA gyrase enzyme, which is essential for DNA replication and transcription. By binding to this enzyme, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Levofloxacin: Known for its broad-spectrum activity.

    Moxifloxacin: Exhibits enhanced activity against certain bacterial strains.

Uniqueness

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, such as the naphthyridine core and the piperazinyl group, which contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C15H23FN4O6

Molecular Weight

374.36 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate

InChI

InChI=1S/C15H17FN4O3.3H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h7-8,17H,2-6H2,1H3,(H,22,23);3*1H2

InChI Key

GNMIQQQKZXTFOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O

Origin of Product

United States

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